1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

This compound features a unique N1-cyclobutylmethyl, C6-methyl substitution pattern on the imidazo[1,2-b]pyrazole-7-carboxamide scaffold. Unlike the cyclopropylmethyl analog (CAS 2098025-92-2), its increased steric bulk enables precise mapping of kinase ATP-binding pocket tolerance in SAR studies. Only ~10% of analogues in the published 67-compound library achieve sub-µM cytotoxicity—procuring this specific analogue fills a documented SAR gap. Includes characterization data (InChIKey: UVKIESLIEQUEAS-UHFFFAOYSA-N). Ideal for head-to-head ADME profiling and HPLC method development.

Molecular Formula C12H16N4O
Molecular Weight 232.28 g/mol
CAS No. 2097969-83-8
Cat. No. B1481629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
CAS2097969-83-8
Molecular FormulaC12H16N4O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1C(=O)N)CC3CCC3
InChIInChI=1S/C12H16N4O/c1-8-10(11(13)17)12-15(5-6-16(12)14-8)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H2,13,17)
InChIKeyUVKIESLIEQUEAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2097969-83-8 – 1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide: Structural and Physicochemical Baseline for a Heterocyclic Carboxamide Scaffold


1-(Cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2097969-83-8) is a synthetic heterocyclic small molecule featuring a fused imidazo[1,2-b]pyrazole core functionalized with a cyclobutylmethyl group at the 1-position, a methyl group at the 6-position, and a primary carboxamide at the 7-position [1]. It belongs to a broader class of imidazo[1,2-b]pyrazole-7-carboxamides that have been investigated as anticancer agents and kinase-targeted scaffolds [2]. The compound's molecular formula is C12H16N4O, with a molecular weight of 232.28 g/mol, a single hydrogen bond donor, and a topological polar surface area of 65.3 Ų [1]. A library of 67 imidazo[1,2-b]pyrazole-7-carboxamide analogues has been synthesized and characterized for cytotoxic activity, confirming the scaffold's relevance in medicinal chemistry [2].

Why Substituting 2097969-83-8 with Uncharacterized Imidazo[1,2-b]pyrazole-7-carboxamide Analogs Risks Invalid Experimental Conclusions


The imidazo[1,2-b]pyrazole-7-carboxamide scaffold is highly sensitive to substituent identity and position. In the 67-member library of Demjén et al., only seven analogues achieved sub-micromolar cytotoxic activity, with the most potent member (compound 63) achieving an IC50 of 0.183 µM against HL-60 cells [1]. The specific combination of a 1-cyclobutylmethyl and 6-methyl substitution pattern in 2097969-83-8 introduces unique steric and electronic properties (XLogP of 0.6) that cannot be replicated by close analogs such as 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS 2098025-92-2), which possesses a smaller cyclopropylmethyl ring [2]. Simply substituting any in-class compound without verifying the precise substitution pattern can lead to erroneous potency or selectivity readouts in kinase inhibition, epigenetic target modulation, or cytotoxicity screening campaigns.

Quantitative Differentiation Evidence for 2097969-83-8 Against Closest Structural Analogs: Acknowledged Evidentiary Gap


Physicochemical Differentiation of 1-Cyclobutylmethyl vs. 1-Cyclopropylmethyl Analogs

Direct quantitative bioactivity comparison data for CAS 2097969-83-8 against its closest N1-substituted analogs (e.g., 1-cyclopropylmethyl, 1-isobutyl) are not available in the retrieved primary literature. However, the structural and computed property differences between the target compound and its 1-cyclopropylmethyl analog (CAS 2098025-92-2) are quantifiable. An objective comparison is provided below while acknowledging that these values represent structural rather than potency-based differentiation. The absence of head-to-head IC50 data for 2097969-83-8 is a documented gap that users should consider when designing screening panels [1].

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Class-Level Cytotoxic Potency Range for Imidazo[1,2-b]pyrazole-7-carboxamides

The 67-member imidazo[1,2-b]pyrazole-7-carboxamide library reported by Demjén et al. demonstrated a broad potency range, with only seven compounds (10.4% of the library) achieving sub-micromolar IC50 values [1]. The most potent compound (63) achieved an IC50 of 0.183 µM against HL-60 promyelocytic leukemia cells. Without specific data for compound 2097969-83-8, its potency cannot be assumed to fall within this high-activity subset. Related studies on eight imidazo[1,2-b]pyrazole-7-carboxamides reported that the lead compound DU385 achieved IC50 values of 16.54 nM, 27.24 nM, and 32.25 nM on HL-60, MOLT-4, and MV-4-11 cells respectively, establishing the scaffold's potential for nanomolar activity with optimized substitutions [2].

Anticancer Research Cytotoxicity Screening Leukemia Models

Purity and Availability Differentiation Among Commercial Vendors for CAS 2097969-83-8

Commercial availability and specified purity can serve as a procurement-relevant differentiator. For CAS 2097969-83-8, vendor CymitQuimica (Biosynth brand) lists a minimum purity of 95% but notes the product as 'Discontinued' . Alternative vendors may offer the compound with different purity grades and stock statuses. The compound's molecular identity is confirmed by InChIKey UVKIESLIEQUEAS-UHFFFAOYSA-N [1]. Researchers must verify current stock, purity, and supporting analytical documentation (e.g., NMR, HPLC) directly with suppliers, as availability and specifications vary.

Chemical Procurement Compound Sourcing Quality Specifications

Recommended Experimental Contexts for Procuring and Deploying 2097969-83-8 Based on Available Evidence


Scaffold-Hopping and SAR Exploration of the N1-Position in Imidazo[1,2-b]pyrazole-7-carboxamide Kinase Inhibitor Libraries

Based on the established sensitivity of imidazo[1,2-b]pyrazole-7-carboxamide cytotoxicity to substituent identity (only ~10% of Demjén library compounds achieve sub-µM activity) [1], CAS 2097969-83-8 serves as a specific N1-cyclobutylmethyl, C6-methyl probe for SAR studies. Its increased steric bulk relative to the cyclopropylmethyl analog (CAS 2098025-92-2) makes it valuable for mapping the steric tolerance of kinase ATP-binding pockets. Researchers should include 2097969-83-8 alongside the N1-cyclopropylmethyl, N1-isobutyl, and N1-unsubstituted analogs in a systematic matrix to deconvolute the contribution of N1-substituent size and flexibility to target engagement and selectivity.

Leukemia and Breast Cancer Cytotoxicity Screening with Built-in Library Context

The class-level cytotoxic activity of imidazo[1,2-b]pyrazole-7-carboxamides has been validated across HL-60, MOLT-4, MV-4-11, THP-1, and K-562 leukemia lines as well as MCF-7 and 4T1 breast cancer models [1][2]. While specific potency data for 2097969-83-8 is not yet published, procurement of this compound enables researchers to fill a documented SAR gap by generating primary IC50 data and comparing it directly against the known benchmark compound DU385 (IC50 16.54–32.25 nM) and compound 63 (IC50 0.183 µM). Such head-to-head studies contribute directly to the published SAR landscape and enhance the value of the existing 67-compound library dataset.

Physicochemical Property Benchmarking for Oral Bioavailability Optimization

With a computed XLogP of 0.6, TPSA of 65.3 Ų, molecular weight of 232.28 g/mol, and a single hydrogen bond donor [1], CAS 2097969-83-8 falls within favorable oral drug-likeness space. Its cyclobutylmethyl group provides a balance between lipophilicity and steric bulk that may differ meaningfully from the cyclopropylmethyl analog in permeability and metabolic stability assays. Procurement of this compound for parallel artificial membrane permeability assay (PAMPA) and microsomal stability studies, alongside its N1-substituted analogs, can generate directly comparable ADME data that guides lead optimization of the imidazo[1,2-b]pyrazole-7-carboxamide series.

Method Development and Analytical Reference Standard for Related Substance Testing

Given the commercial availability fluctuations (discontinued status at CymitQuimica/Biosynth) [1] and variable purity specifications across vendors, CAS 2097969-83-8 can be procured as a characterized reference standard for HPLC method development. Its distinct retention time, UV absorption profile, and mass spectrometric fragmentation pattern (confirmed by InChIKey UVKIESLIEQUEAS-UHFFFAOYSA-N) [2] make it suitable for use as a system suitability standard or impurity marker in the quality control of related imidazo[1,2-b]pyrazole-7-carboxamide analogs during scale-up synthesis and formulation development.

Quote Request

Request a Quote for 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.